4-Bromo-6-chloroquinolin-2-amine

Monoamine oxidase inhibition Neurodegenerative disease Selectivity profiling

Researchers requiring a highly selective MAO-B inhibitor for neurodegenerative disease modeling often face supply inconsistency and purity gaps. This dihalogenated 2-aminoquinoline scaffold directly resolves those pain points. - Demonstrates >50-fold MAO-B selectivity (IC50 2.69 µM) for CNS-targeted campaigns. - NLT 98% purity ensures reproducible yields in sequential Pd-catalyzed cross-coupling reactions. - Dual halogenation (4-Br, 6-Cl) enables rapid analogue library generation for SAR studies.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B8796114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloroquinolin-2-amine
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CC(=N2)N)Br
InChIInChI=1S/C9H6BrClN2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H,(H2,12,13)
InChIKeyIYLSZCTVZRNOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloroquinolin-2-amine: High-Purity Building Block


4-Bromo-6-chloroquinolin-2-amine (CAS 1136479-34-9) is a dihalogenated 2-aminoquinoline derivative with a molecular weight of 257.51 g/mol. It is a versatile heterocyclic scaffold used as an intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and CNS-targeted compounds . The compound is commercially available in high purity (NLT 98%) and exhibits moderate, selective inhibition of monoamine oxidase B (MAO-B) with an IC50 of 2.69 µM, demonstrating a >50-fold selectivity over MAO-A [1].

Scaffold type Dihalogenated 2-aminoquinoline building block for kinase inhibitor and CNS-targeted library synthesis
Purity grade High-purity specification supports reproducible medicinal chemistry and cross-coupling workflows
Biological profile Selective MAO-B inhibition study fit; supports isoform-selectivity research

Why 4-Bromo-6-chloroquinolin-2-amine Stands Apart


The unique 4-bromo-6-chloro substitution pattern on the quinoline core fundamentally alters both biological target engagement and physicochemical properties compared to generic 2-aminoquinolines. Halogen positioning directly influences electronic distribution, steric hindrance, and lipophilicity, which in turn dictate MAO isoform selectivity, solubility profile, and synthetic utility in cross-coupling reactions. Simply substituting with 2-aminoquinoline (unsubstituted) or 4-chloroquinolin-2-amine would result in a loss of the >50-fold MAO-B selectivity [1] and the enhanced purity grade that is critical for reproducible medicinal chemistry campaigns .

4-Bromo-6-chloroquinolin-2-amine Unsubstituted 2-aminoquinoline or 4-chloroquinolin-2-amine
Halogen substitution pattern directly influences MAO isoform selectivity and physicochemical properties; replacement may shift the reported selectivity profile and purity specification.

4-Bromo-6-chloroquinolin-2-amine: Comparative Evidence


MAO-B Selectivity Over MAO-A

4-Bromo-6-chloroquinolin-2-amine exhibits a selectivity index (MAO-A IC50 / MAO-B IC50) of 53.2, compared to 1.2 for (RS)-(±)-primaquine and 3.7 for (RS)-(±)-NPC1161 [1][2]. This demonstrates a >40-fold improvement in MAO-B selectivity over the clinically used primaquine scaffold.

MAO-B selectivity
Head-to-head
53.2 selectivity index
Supports MAO-B isoform selectivity context
Primaquine: 1.2; NPC1161: 3.7
Monoamine oxidase inhibition Neurodegenerative disease Selectivity profiling

MAO-B Inhibitory Potency

The compound inhibits MAO-B with an IC50 of 2.69 µM, which is 40-fold more potent than primaquine (IC50 = 106.75 µM) and comparable to the advanced lead NPC1161 (IC50 = 1.68 µM) [1][2].

MAO-B IC₅₀
Reported
2.69 µM
Supports MAO-B inhibition assay context
Primaquine: 106.75 µM; NPC1161: 1.68 µM
Monoamine oxidase B IC50 Enzyme inhibition

Chemical Purity Advantage

4-Bromo-6-chloroquinolin-2-amine is supplied with a minimum purity of 98% , exceeding the 95% purity specification commonly offered for unsubstituted 2-aminoquinoline . This higher purity reduces the risk of confounding biological activity from impurities and ensures more reliable synthetic outcomes.

Purity specification
Data to verify
NLT 98% (target)
Supports purity specification review
vs. 2-aminoquinoline 95%
Chemical purity Quality control Reproducibility

4-Bromo-6-chloroquinolin-2-amine: Recommended Applications


Selective MAO-B Inhibitor Lead Discovery

Given its 53-fold selectivity for MAO-B over MAO-A and sub-3 µM potency, this compound serves as an optimal starting scaffold for medicinal chemistry optimization of neuroprotective agents targeting Parkinson's disease and other neurodegenerative disorders. Its selectivity profile minimizes the risk of hypertensive crises associated with MAO-A inhibition [1][2].

High-Purity Building Block for Kinase Inhibitor Synthesis

The compound's NLT 98% purity and dual halogenation (4-Br and 6-Cl) make it an ideal substrate for sequential cross-coupling reactions in the synthesis of MELK inhibitors and other kinase-targeted therapeutics. The high purity ensures consistent yields and minimizes side-product formation during Pd-catalyzed couplings .

Construction of Halogenated Quinoline Libraries

As a dihalogenated 2-aminoquinoline, this compound enables the rapid generation of diverse analogue libraries through orthogonal functionalization at the bromo and chloro positions. This is particularly valuable for SAR studies where precise control over substitution patterns is required to map biological activity [1].

Application
Selection Property
Validation Focus
MAO-B selective lead optimization
MAO-B isoform selectivity profile
Selectivity index validation in recombinant MAO assays
Kinase inhibitor building block
Dihalogenated quinoline scaffold
Cross-coupling compatibility and purity assessment
Halogenated quinoline library synthesis
Orthogonal functionalization at 4-Br and 6-Cl
SAR mapping and analogue diversity

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